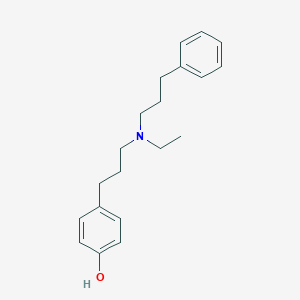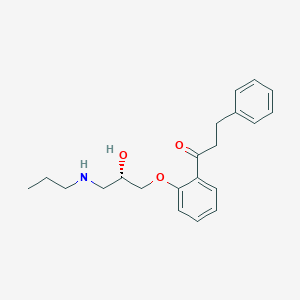
(S)-Propafenone
描述
CPI203 is a potent and selective inhibitor of bromodomain and extra-terminal motif proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. CPI203 has shown promise in various preclinical studies, particularly in the context of cancer research, due to its ability to modulate gene expression and inhibit tumor growth .
准备方法
合成路线和反应条件: CPI203 通过多步合成过程合成,涉及形成噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓核心。合成通常从制备关键中间体开始,然后进行环化和官能团修饰。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法: CPI203 的工业生产涉及扩大实验室合成工艺。这包括优化大规模生产的反应条件,确保产品质量一致,并实施诸如重结晶和色谱等纯化技术。 工业工艺还侧重于最大限度地减少浪费并提高整体效率 .
化学反应分析
反应类型: CPI203 经历各种化学反应,包括:
氧化: CPI203 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以修饰 CPI203 上的官能团,可能改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
科学研究应用
作用机制
CPI203 通过抑制溴结构域和额外末端基序蛋白,特别是 BRD4,发挥作用。通过与这些蛋白的乙酰化赖氨酸识别口袋结合,CPI203 阻止它们与乙酰化组蛋白相互作用,从而导致基因表达发生改变。这种抑制扰乱了驱动癌细胞增殖和存活的转录程序。 已证明 CPI203 可以下调参与 DNA 合成和细胞周期进程的基因,从而发挥抗肿瘤作用 .
类似化合物:
JQ1: 另一种强效的溴结构域和额外末端基序蛋白抑制剂,JQ1 因其抗癌特性而得到广泛研究。
I-BET762: 该化合物也靶向溴结构域和额外末端基序蛋白,并在临床前癌症模型中显示出希望。
OTX015: 具有类似作用机制和在癌症研究中的应用的溴结构域和额外末端基序抑制剂.
比较: CPI203 在跨各种癌细胞系持续下调 DNA 合成基因方面是独一无二的,使其成为癌症研究中宝贵的工具。 与 JQ1 和 I-BET762 等其他抑制剂相比,CPI203 在特定癌症类型中表现出独特的基因表达谱和治疗潜力 .
相似化合物的比较
JQ1: Another potent inhibitor of bromodomain and extra-terminal motif proteins, JQ1 has been widely studied for its anti-cancer properties.
I-BET762: This compound also targets bromodomain and extra-terminal motif proteins and has shown promise in preclinical cancer models.
Comparison: CPI203 is unique in its ability to consistently down-regulate DNA synthesis genes across various cancer cell lines, making it a valuable tool in cancer research. Compared to other inhibitors like JQ1 and I-BET762, CPI203 has demonstrated distinct gene expression profiles and therapeutic potential in specific cancer types .
属性
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-32-8 | |
| Record name | Propafenone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPAFENONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-Propafenone primarily acts by blocking voltage-gated sodium channels in the heart, particularly in the inactivated state [, ]. This blockade slows down the rapid depolarization phase of cardiac action potentials, thereby decreasing myocardial excitability and slowing conduction velocity [, ].
A: Yes, this compound also exhibits β-adrenergic blocking activity, primarily attributed to its interaction with β2-adrenergic receptors [, ]. This interaction contributes to its antiarrhythmic effects by reducing sympathetic activity on the heart.
A: While both enantiomers display similar sodium channel blocking potency, this compound exhibits significantly higher affinity for β2-adrenergic receptors compared to (R)-propafenone [, ]. This difference contributes to the more pronounced β-blocking effects observed with this compound.
ANone: The molecular formula of this compound is C21H27NO3, and its molecular weight is 341.44 g/mol.
ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of this compound. Information regarding material compatibility and stability under various storage conditions is not extensively discussed.
ANone: this compound primarily functions as a pharmacological agent and does not possess inherent catalytic properties. Its action involves binding to specific targets rather than catalyzing chemical reactions.
ANone: The provided research primarily focuses on experimental approaches to studying this compound. While computational chemistry can provide valuable insights into drug-target interactions, the provided research papers do not delve extensively into computational studies.
ANone: The provided research focuses on the pharmacological characterization of this compound rather than formulation strategies. Further research focusing on formulation development and optimization may be necessary to address these aspects.
A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [, ]. The primary metabolic pathway involves 5-hydroxylation, leading to the formation of 5-hydroxypropafenone [, , ]. It's important to note that there's significant interindividual variability in the metabolism of propafenone, influenced by factors like genetic polymorphisms in CYP2D6 activity [, ].
A: Yes, co-administration of drugs that inhibit CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, can significantly impair the clearance of this compound, leading to increased plasma concentrations []. This interaction may necessitate dosage adjustments to avoid potential adverse effects.
A: Yes, research indicates that (R)-propafenone can inhibit the metabolism of this compound, likely through competition for CYP2D6-mediated 5-hydroxylation [, , ]. This interaction can lead to altered pharmacokinetics and potentially influence the overall pharmacological effects when propafenone is administered as a racemate.
A: Researchers have employed various models to investigate the effects of this compound. In vitro studies often utilize isolated cardiac tissues like Purkinje fibers to assess its electrophysiological effects on cardiac action potentials []. Animal models, such as mice and rats, have been instrumental in understanding the antiarrhythmic properties of this compound in vivo [, ].
A: Research suggests that this compound, as part of racemic propafenone, is effective in suppressing various types of arrhythmias. For instance, it has shown promise in preventing ventricular fibrillation in experimental models of myocardial ischemia-reperfusion injury []. Additionally, this compound has shown potential in managing Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) by inhibiting ryanodine receptor 2 (RyR2) channels [].
ANone: While the development of resistance to antiarrhythmic drugs is a concern, the provided research does not delve specifically into resistance mechanisms associated with this compound. Further research is needed to explore this aspect fully.
ANone: The provided research primarily focuses on the pharmacological characterization and behavior of this compound. Targeted drug delivery approaches are not extensively discussed.
ANone: The provided research does not explicitly explore biomarkers for predicting this compound efficacy. Further research is needed to identify potential biomarkers that could guide personalized treatment approaches.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, , , , ]. To achieve enantiomeric separation, chiral stationary phases are often incorporated into the HPLC method [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


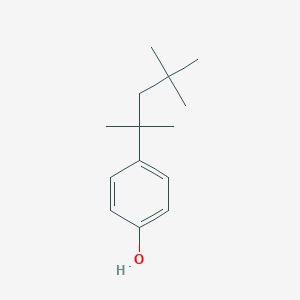
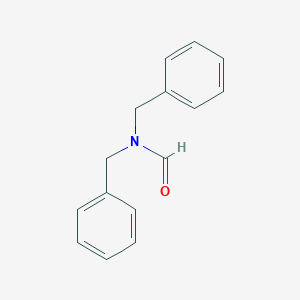
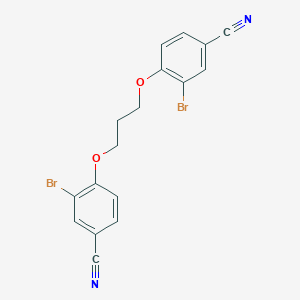
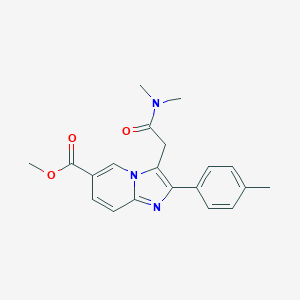
![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)
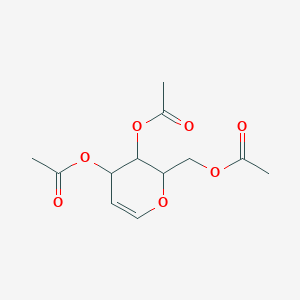
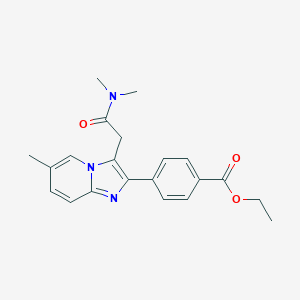
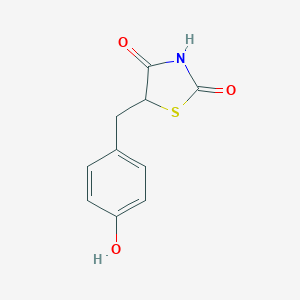
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)
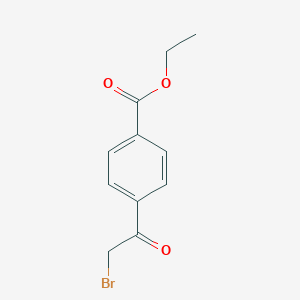
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
